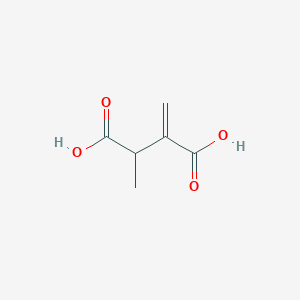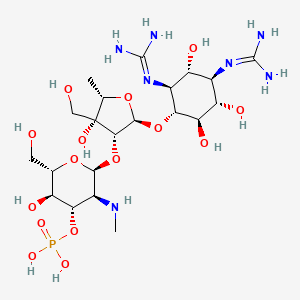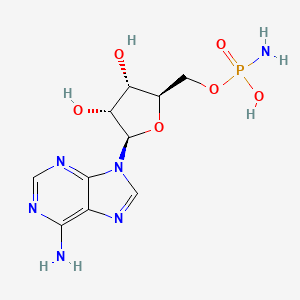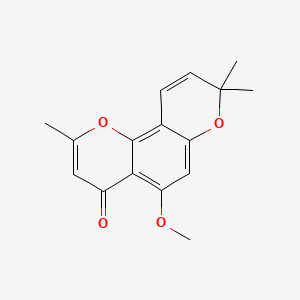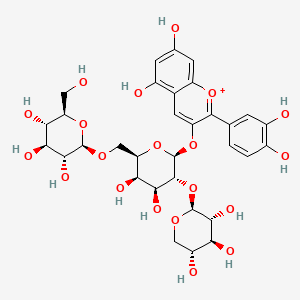
cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) is a trisaccharide derivative and a xylosylgalactoside. It derives from a cyanidin cation. It is a conjugate acid of a cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) betaine.
Wissenschaftliche Forschungsanwendungen
Plant Polyphenols and Natural Occurrence
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) has been identified in various plant species, including Begonia and Clivia flowers, as well as fruits like Prunus, Ribes, and Rubus. This compound typically co-occurs with related compounds like 3-sambubioside and 3-rutinoside, suggesting a complex natural biosynthesis process involving the transfer of rhamnose, xylose, and glucose to cyanidin or pelargonidin 3-glucoside in plants. This discovery highlights the diverse polyphenolic composition in plants and their potential applications in food and pharmaceutical industries (Harborne & Hall, 1964).
Potential Therapeutic Applications
Cyanidin 3-O-glucoside, a closely related compound, has demonstrated various health benefits, including neuroprotective, antioxidant, and antidiabetic effects. It inhibits enzymes like monoamine oxidase A, tyrosinase, and fatty acid amide hydrolase, which are involved in neurodegenerative and metabolic diseases. These findings suggest that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) might share similar therapeutic potentials, warranting further investigation (Cásedas et al., 2019).
Anti-inflammatory Properties
Studies have shown that cyanidin 3-glucoside exhibits significant anti-inflammatory properties in human intestinal cells, suggesting its potential in managing inflammatory bowel diseases. This indicates that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could have similar benefits in reducing inflammation-related conditions (Serra et al., 2012).
Impact on Energy Homeostasis and Antioxidant Activity
Cyanidin 3-O-galactoside, a variant of the compound, has been linked to improved health due to its antioxidant properties and effects on various physiological functions, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. These effects are attributed to its influence on energy homeostasis and signaling pathways like AMPK/autophagy, suggesting a wide range of applications in nutraceuticals and food additives (Liang et al., 2021).
Enzymatic Acylation for Enhanced Stability and Activity
Research on the enzymatic acylation of cyanidin-3-glucoside, a related compound, indicates that such modifications can improve its stability and antioxidant activity. This implies that similar modifications to cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could enhance its practical applications in food and pharmaceutical industries (Zhang et al., 2020).
Eigenschaften
CAS-Nummer |
60029-67-6 |
|---|---|
Molekularformel |
C32H39O20+ |
Molekulargewicht |
743.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1/t16-,19-,20-,21+,22-,23+,24+,25+,26-,27-,29-,30-,31+,32-/m1/s1 |
InChI-Schlüssel |
RAHCBDLMLRVOBZ-KMLVFDMGSA-O |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)






